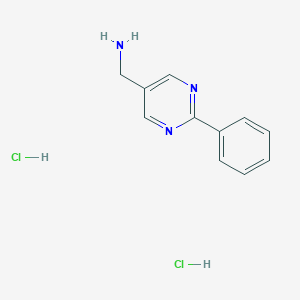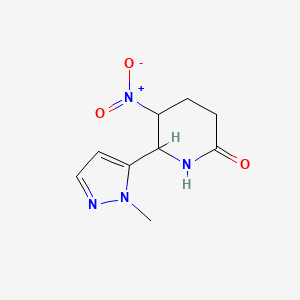![molecular formula C11H11NO2 B6600624 5'-hydroxy-7'-methyl-1',2'-dihydrospiro[cyclopropane-1,3'-indole]-2'-one CAS No. 1360931-98-1](/img/structure/B6600624.png)
5'-hydroxy-7'-methyl-1',2'-dihydrospiro[cyclopropane-1,3'-indole]-2'-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5'-Hydroxy-7'-methyl-1',2'-dihydrospiro[cyclopropane-1,3'-indole]-2'-one (HMIDI) is an indole-based compound that has been used in a variety of scientific research applications. HMIDI is a versatile compound that can be used in a variety of laboratory experiments due to its unique properties.
Wirkmechanismus
The mechanism of action of 5'-hydroxy-7'-methyl-1',2'-dihydrospiro[cyclopropane-1,3'-indole]-2'-one is not fully understood. It is believed that this compound acts as a substrate for a variety of enzymes, including monoamine oxidase, cytochrome P450, and other oxidoreductases. Additionally, this compound may interact with various receptors, such as the serotonin receptor, and may modulate the activity of various signaling pathways.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. However, it has been reported to have a variety of effects, including the inhibition of monoamine oxidase, the modulation of serotonin receptor activity, and the modulation of various signaling pathways. Additionally, this compound has been shown to have anti-inflammatory and anti-cancer effects in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
5'-hydroxy-7'-methyl-1',2'-dihydrospiro[cyclopropane-1,3'-indole]-2'-one has several advantages for use in laboratory experiments. It is a versatile compound that can be used to synthesize a variety of heterocyclic compounds, peptide analogs, and biologically active compounds. Additionally, this compound is stable and can be stored at room temperature. However, this compound is a relatively expensive compound and is not widely available, which can limit its use in laboratory experiments.
Zukünftige Richtungen
There are a variety of potential future directions for research on 5'-hydroxy-7'-methyl-1',2'-dihydrospiro[cyclopropane-1,3'-indole]-2'-one. Further research is needed to better understand the mechanism of action of this compound and its effects on biochemical and physiological processes. Additionally, research is needed to explore the potential therapeutic applications of this compound, such as its use in the treatment of various diseases. Furthermore, research is needed to identify new synthetic methods for the production of this compound and to develop more efficient and cost-effective methods for its synthesis. Finally, research is needed to explore the potential applications of this compound in the synthesis of new heterocyclic compounds and biologically active compounds.
Synthesemethoden
5'-hydroxy-7'-methyl-1',2'-dihydrospiro[cyclopropane-1,3'-indole]-2'-one can be synthesized through a variety of methods. The most common method is a three-step synthesis that involves the condensation of 5-hydroxy-7-methyl-1,2-dihydrospiro[cyclopropane-1,3-indole] with aldehydes and ketones in the presence of catalytic amounts of palladium chloride and acetic acid. This reaction is followed by a reductive amination step with ammonia to form the desired product. Another method involves the condensation of 5-hydroxy-7-methyl-1,2-dihydrospiro[cyclopropane-1,3-indole] with aldehydes and ketones in the presence of catalytic amounts of palladium chloride and acetic acid, followed by a hydrogenation step using hydrogen gas and a palladium catalyst.
Wissenschaftliche Forschungsanwendungen
5'-hydroxy-7'-methyl-1',2'-dihydrospiro[cyclopropane-1,3'-indole]-2'-one has been used in a variety of scientific research applications. It has been used as a building block for the synthesis of a variety of heterocyclic compounds, such as indoles, benzothiazoles, and quinolines. It has also been used as a starting material for the synthesis of biologically active compounds, such as antibiotics, antifungal agents, and anti-inflammatory agents. Additionally, this compound has been used in the synthesis of a variety of peptide analogs, which can be used to study the effects of peptide modifications on biological activity.
Eigenschaften
IUPAC Name |
5-hydroxy-7-methylspiro[1H-indole-3,1'-cyclopropane]-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-6-4-7(13)5-8-9(6)12-10(14)11(8)2-3-11/h4-5,13H,2-3H2,1H3,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKQFHSZVAQNLJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1NC(=O)C23CC3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(2R)-pyrrolidin-2-yl]ethan-1-amine dihydrochloride](/img/structure/B6600545.png)

![5-[(3S)-3-hydroxypyrrolidin-1-yl]-2-(piperidin-3-yl)-2,3-dihydropyridazin-3-one, carbonic acid](/img/structure/B6600551.png)



![rac-benzyl 4-[(2R,3S)-3-nitro-6-oxopiperidin-2-yl]piperidine-1-carboxylate, trans](/img/structure/B6600596.png)
![3-(2-chlorophenyl)-3-fluoro-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B6600599.png)





